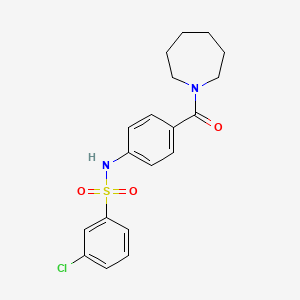
N-(4-(azepane-1-carbonyl)phenyl)-3-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(azepane-1-carbonyl)phenyl)-3-chlorobenzenesulfonamide is a complex organic compound that features a combination of azepane, phenyl, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(azepane-1-carbonyl)phenyl)-3-chlorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the azepane ring. One common method involves the reaction of dihalocarbene species with N-Boc-2,3-dihydro-1H-pyrroles or -1,2,3,4-tetrahydropyridines . The azepane ring is then coupled with a phenyl group through a series of reactions, including reductive amination and ring cleavage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-(azepane-1-carbonyl)phenyl)-3-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(4-(azepane-1-carbonyl)phenyl)-3-chlorobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-(azepane-1-carbonyl)phenyl)-3-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The azepane ring and benzenesulfonamide group can bind to enzymes or receptors, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(1-azepanylcarbonyl)phenyl)-3-methylbenzamide
- N-(4-(3-(4-fluorophenyl)azepane-1-carbonyl)phenyl)acetamide
- N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide
Uniqueness
N-(4-(azepane-1-carbonyl)phenyl)-3-chlorobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-(azepane-1-carbonyl)phenyl]-3-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-16-6-5-7-18(14-16)26(24,25)21-17-10-8-15(9-11-17)19(23)22-12-3-1-2-4-13-22/h5-11,14,21H,1-4,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRIKCIEELMTAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
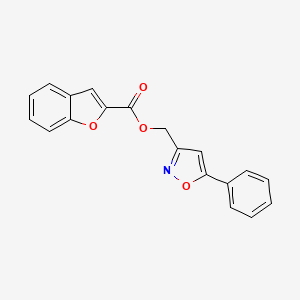
![(E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2779089.png)
![{[(2-Methylphenyl)methyl]carbamoyl}methyl benzoate](/img/structure/B2779090.png)
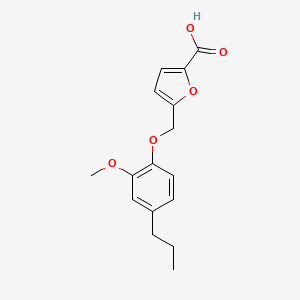
![N-({4-[benzyl(methyl)amino]oxan-4-yl}methyl)-2-chloroacetamide](/img/structure/B2779094.png)
![2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2779095.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2779096.png)

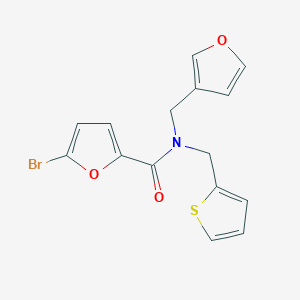
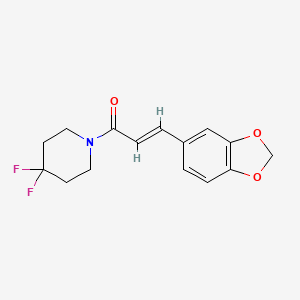
![Tert-butyl 8-(6-bromopyridine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2779103.png)
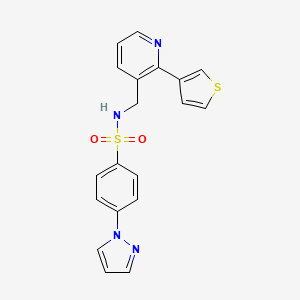
![5-Bromo-6-methyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2779105.png)
![2-Bromo-4-isopropoxybenzo[d]thiazole-6-carbonitrile](/img/structure/B2779106.png)
